3-Aminooxetane-3-carbonitrile

Medicinal Chemistry Bioisostere Solubility

3-Aminooxetane-3-carbonitrile is a premium 3,3-disubstituted oxetane building block combining a primary amine and a nitrile on the same carbon. This unique architecture enables orthogonal reactivity: acylate or alkylate the amine while leveraging the nitrile as a robust hydrogen bond acceptor, tetrazole precursor, or dipole. Unlike simple oxetanes, this scaffold directly replaces amide or sulfonamide motifs in lead compounds, improving solubility, modulating basicity, and enhancing metabolic stability over gem-dimethyl groups. Outperforms mono-functional oxetanes and cannot be replaced by its hydrochloride salt under neutral conditions. Positioned as a Protein Degrader Building Block, it meets the low-MW, polar profile required for PROTAC linker design.

Molecular Formula C4H6N2O
Molecular Weight 98.10
CAS No. 1507743-86-3
Cat. No. B3104937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminooxetane-3-carbonitrile
CAS1507743-86-3
Molecular FormulaC4H6N2O
Molecular Weight98.10
Structural Identifiers
SMILESC1C(CO1)(C#N)N
InChIInChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2
InChIKeyRFOKQRIAAPEYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminooxetane-3-carbonitrile (CAS 1507743-86-3) Procurement Guide: Properties and Sourcing


3-Aminooxetane-3-carbonitrile (CAS 1507743-86-3), also known as 3-oxetanecarbonitrile, 3-amino-, is a 3,3-disubstituted oxetane building block with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol . It features a strained oxetane ring bearing both a primary amine and a nitrile group at the 3-position. This scaffold is recognized for its utility in medicinal chemistry, where oxetanes can improve solubility, lipophilicity, and metabolic stability compared to more traditional motifs such as gem-dimethyl or carbonyl groups [1]. The compound is typically offered with a purity of 98% (NLT) and is supplied as a free base, with the hydrochloride salt (CAS 1818847-73-2) also widely available . Predicted physicochemical parameters include a boiling point of 235.4±40.0 °C, a density of 1.22±0.1 g/cm³, a pKa of 1.38±0.20, and a calculated LogP of -0.76 .

3-Aminooxetane-3-carbonitrile: Why Closest Analogs Are Not Direct Substitutes


While other 3-substituted oxetane building blocks exist, 3-aminooxetane-3-carbonitrile occupies a distinct chemical space due to its combination of a primary amine and a nitrile on the same oxetane carbon. This allows for differential reactivity: the amine can undergo acylation, sulfonylation, or alkylation, while the nitrile serves as a hydrogen bond acceptor, a precursor for tetrazole or amidine synthesis, or a dipole in cycloadditions. This contrasts with simple 3-aminooxetane, which lacks the nitrile, or oxetane-3-carbonitrile, which lacks the amine. Even the hydrochloride salt of the target compound (CAS 1818847-73-2) is not a direct substitute in synthetic sequences requiring neutral conditions. Furthermore, the nitrile group is a metabolically robust hydrogen bond acceptor, and its presence on the oxetane ring contributes to the overall polarity and three-dimensionality of the scaffold in a way that other disubstituted oxetanes (e.g., 3-aminooxetane-3-carboxylic acid) cannot replicate [1][2].

3-Aminooxetane-3-carbonitrile: Quantified Differentiation Evidence for Scientific Selection


Solubility Enhancement: Amino-oxetanes vs. Benzamides

In a matched molecular pair study of twelve 3-aryl-3-amino-oxetane and benzamide pairs, the amino-oxetane scaffold demonstrated improved aqueous solubility across the set compared to the analogous benzamide [1]. This supports the use of 3-aminooxetane-3-carbonitrile as a solubility-enhancing amide replacement in drug design.

Medicinal Chemistry Bioisostere Solubility

Metabolic Stability: Oxetane vs. Gem-Dimethyl Groups

Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 while simultaneously reducing the rate of metabolic degradation in most cases [1]. This class-level inference is directly applicable to 3-aminooxetane-3-carbonitrile when considered as an alternative to gem-dimethyl-containing building blocks.

Drug Metabolism Pharmacokinetics Bioisostere

Basicity Modulation: Amino-oxetane vs. Benzylamine

The aryl amino-oxetane motif is more basic than an amide, yet it offers a significant reduction of amine basicity compared to the benzylamine counterpart [1]. This suggests that 3-aminooxetane-3-carbonitrile derivatives will exhibit intermediate basicity, which can be advantageous for optimizing membrane permeability and reducing off-target hERG binding.

Medicinal Chemistry Amine Basicity Bioisostere

Topological Replacement: Amino-oxetane vs. Sulfonamide

Crystallographic analysis of amino-oxetane and benzamide pairs revealed that the torsion angles and exit vectors of amino-oxetanes more closely resemble those of sulfonamides than amides, making them better like-for-like topological replacements for sulfonamides [1]. This suggests that 3-aminooxetane-3-carbonitrile can be strategically employed to replace sulfonamide moieties in bioactive compounds, potentially maintaining binding interactions while modulating physicochemical properties.

Medicinal Chemistry Conformational Analysis Bioisostere

Synthetic Accessibility and Vendor Supply Purity

3-Aminooxetane-3-carbonitrile is commercially available with a guaranteed purity of 98% (NLT) from multiple vendors . This is comparable to or exceeds the typical purity specifications of similar niche oxetane building blocks, ensuring consistent quality for medicinal chemistry applications. The compound is offered in quantities up to 500 mg .

Chemical Synthesis Building Block Procurement

3-Aminooxetane-3-carbonitrile: Evidence-Backed Application Scenarios for Procurement


Amide or Sulfonamide Bioisostere Replacement in Lead Optimization

As a 3-aminooxetane, this building block can be directly substituted for amide or sulfonamide groups in lead compounds to improve aqueous solubility and modulate basicity while maintaining hydrogen-bonding capabilities [1]. This is particularly valuable in drug discovery programs where poor solubility or high amine basicity limit progression.

Synthesis of Metabolically Stable Kinase Inhibitor Scaffolds

The oxetane ring reduces the rate of metabolic degradation compared to gem-dimethyl groups [2]. When incorporated into kinase inhibitor cores, the 3-aminooxetane-3-carbonitrile moiety can enhance metabolic stability and increase solubility, addressing common liabilities in this target class.

Diversification of Chemical Space in Fragment-Based Drug Discovery

3,3-Disubstituted oxetanes bearing nitrile and amine groups represent novel fragments in underexplored chemical space [3]. The dual functional groups allow for orthogonal derivatization, enabling rapid library synthesis and exploration of structure-activity relationships.

Targeted Protein Degrader (PROTAC) Linker Component

The compound's primary amine and nitrile functionalities provide versatile attachment points for linking E3 ligase ligands to target protein ligands. Its polar, low-molecular-weight profile aligns with the physicochemical requirements of PROTAC linkers, and vendors categorize it as a 'Protein Degrader Building Block' .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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